molecular formula C9H6ClNO3 B12893909 2-(Hydroxymethyl)benzo[d]oxazole-5-carbonyl chloride

2-(Hydroxymethyl)benzo[d]oxazole-5-carbonyl chloride

Cat. No.: B12893909
M. Wt: 211.60 g/mol
InChI Key: XZRFZMWGHGPBDQ-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)benzo[d]oxazole-5-carbonyl chloride is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a hydroxymethyl group and a carbonyl chloride group attached to the benzoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-5-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with a suitable aldehyde or ketone, followed by chlorination to introduce the carbonyl chloride group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher throughput. The use of advanced catalytic systems, such as magnetically recoverable catalysts, has also been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)benzo[d]oxazole-5-carbonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Hydroxymethyl)benzo[d]oxazole-5-carbonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Hydroxymethyl)benzo[d]oxazole-5-carbonyl chloride exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The presence of the carbonyl chloride group allows it to form covalent bonds with nucleophilic sites on target molecules, thereby altering their function. The hydroxymethyl group can also participate in hydrogen bonding and other interactions that contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydroxymethyl)benzo[d]oxazole-5-carbonyl chloride is unique due to the presence of both a hydroxymethyl group and a carbonyl chloride group. This combination allows for a diverse range of chemical reactions and applications. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis, while its potential bioactivity opens up possibilities for medicinal applications .

Properties

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

2-(hydroxymethyl)-1,3-benzoxazole-5-carbonyl chloride

InChI

InChI=1S/C9H6ClNO3/c10-9(13)5-1-2-7-6(3-5)11-8(4-12)14-7/h1-3,12H,4H2

InChI Key

XZRFZMWGHGPBDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)Cl)N=C(O2)CO

Origin of Product

United States

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